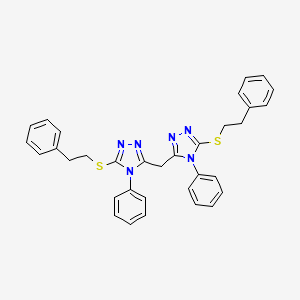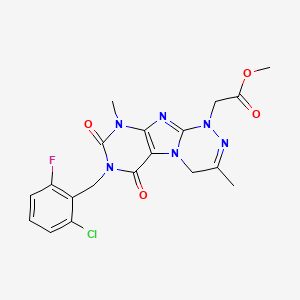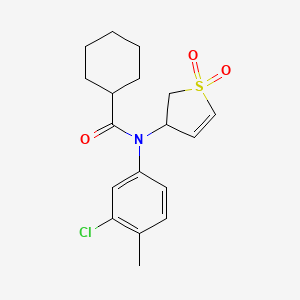
bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of phenethylthio and phenyl groups attached to the triazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of phenethylthiol with a suitable triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:
Oxidation: The phenethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethylthio groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The phenethylthio and phenyl groups may play a role in binding to these targets, while the triazole ring could participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(phenylthio)methane: A simpler compound with two phenylthio groups attached to a methane backbone.
Bis(pyrazolyl)methane: Contains pyrazole rings instead of triazole rings, with different chemical properties and applications.
Bis(indolyl)methane: Contains indole rings, known for their biological activity and use in medicinal chemistry.
Uniqueness
Bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is unique due to the presence of both phenethylthio and phenyl groups attached to the triazole ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
4-phenyl-3-(2-phenylethylsulfanyl)-5-[[4-phenyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N6S2/c1-5-13-26(14-6-1)21-23-40-32-36-34-30(38(32)28-17-9-3-10-18-28)25-31-35-37-33(39(31)29-19-11-4-12-20-29)41-24-22-27-15-7-2-8-16-27/h1-20H,21-25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZMOKURLKYWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)CC4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2476616.png)
![4-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2476619.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyridine](/img/structure/B2476620.png)




![4-({[3-methoxy-5-oxo-2(5H)-furanyliden]methyl}amino)benzenecarboxylic acid](/img/structure/B2476629.png)


![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2476636.png)



